molecular formula C11H9FN6O B5864260 4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluorobenzamide CAS No. 704875-40-1

4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluorobenzamide

Katalognummer B5864260
CAS-Nummer: 704875-40-1
Molekulargewicht: 260.23 g/mol
InChI-Schlüssel: YJFDRFXUDHUQCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-cyano-N-(2-ethyl-2H-tetrazol-5-yl)-2-fluorobenzamide, commonly known as CTK7A, is a compound that has gained attention in scientific research due to its potential therapeutic applications.

Wirkmechanismus

CTK7A exerts its therapeutic effects through multiple mechanisms of action. In cancer research, CTK7A has been found to inhibit cell proliferation by inducing cell cycle arrest and apoptosis. In inflammation research, CTK7A inhibits the production of pro-inflammatory cytokines by suppressing the NF-κB signaling pathway. In neurological disorders research, CTK7A inhibits the formation of beta-amyloid plaques by reducing the activity of beta-secretase.
Biochemical and Physiological Effects:
CTK7A has been shown to have various biochemical and physiological effects in scientific research. In cancer research, CTK7A has been found to decrease the expression of cyclin D1 and increase the expression of p21 and p27, which are involved in cell cycle regulation. In inflammation research, CTK7A has been found to reduce the production of TNF-α and IL-6, which are pro-inflammatory cytokines. In neurological disorders research, CTK7A has been found to reduce the accumulation of beta-amyloid plaques, which are associated with Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using CTK7A in lab experiments is its potential as a therapeutic agent in various diseases. However, one limitation is that the compound is not yet approved for clinical use and requires further research to determine its safety and efficacy.

Zukünftige Richtungen

There are several future directions for the research of CTK7A. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of CTK7A. In inflammation research, studies are needed to investigate the potential of CTK7A as a treatment for chronic inflammatory diseases. In neurological disorders research, studies are needed to investigate the potential of CTK7A as a treatment for other neurodegenerative diseases, such as Parkinson's disease.
Conclusion:
In conclusion, CTK7A is a compound that has gained attention in scientific research due to its potential therapeutic applications in various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CTK7A have been discussed in this paper. Further research is needed to fully understand the potential of CTK7A as a therapeutic agent.

Synthesemethoden

CTK7A can be synthesized through a multi-step process involving the reaction of 4-cyano-2-fluoroaniline with 2-ethyl-5-aminotetrazole in the presence of a coupling agent. The resulting intermediate is then subjected to further reactions to yield the final product.

Wissenschaftliche Forschungsanwendungen

CTK7A has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, CTK7A has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Inflammation research has shown that CTK7A can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorders research, CTK7A has been found to have potential as a treatment for Alzheimer's disease by inhibiting the formation of beta-amyloid plaques.

Eigenschaften

IUPAC Name

4-cyano-N-(2-ethyltetrazol-5-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6O/c1-2-18-16-11(15-17-18)14-10(19)8-4-3-7(6-13)5-9(8)12/h3-5H,2H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJFDRFXUDHUQCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)NC(=O)C2=C(C=C(C=C2)C#N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10359213
Record name AG-G-75190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

704875-40-1
Record name AG-G-75190
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10359213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.